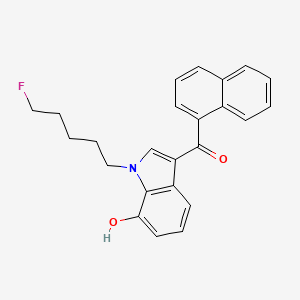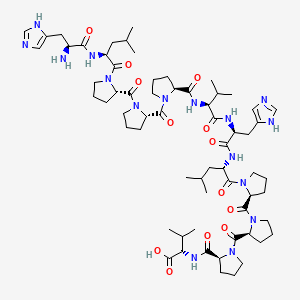
Amitriptyline-d6 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amitriptyline-d6 Hydrochloride is the deuterium labeled version of Amitriptyline Hydrochloride . It’s an organic tricyclic compound and the hydrochloride salt of the tricyclic dibenzocycloheptadiene amitriptyline . It has antidepressant and antinociceptive activities . It inhibits the re-uptake of norepinephrine and serotonin by the presynaptic neuronal membrane in the central nervous system (CNS), thereby increasing the synaptic concentration of norepinephrine and serotonin .
Molecular Structure Analysis
The molecular formula of Amitriptyline-d6 Hydrochloride is C20H24ClN . The IUPAC name is 3-(2-tricyclo [9.4.0.0 3,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride .
科学的研究の応用
Interaction with Surfactants
Amitriptyline Hydrochloride (AMT) has been studied for its interaction with both conventional and gemini surfactants . The study found that mixed micellar aggregates were formed in all cases, and the interaction showed synergistic behavior . This application is significant in the field of physicochemical research.
Role in Amphiphilic Drug Research
AMT is an amphiphilic drug, meaning it has both hydrophilic and hydrophobic properties . This makes it a valuable substance in the study of amphiphilic drugs and their interactions with other substances .
Micellar and Interfacial Phenomenon Investigation
AMT has been used in the investigation of micellar and interfacial phenomena with a green gemini surfactant in different solvent media . The study found a significant interaction between AMT and the surfactant, which can enhance the bioavailability of hydrophobic drugs .
Use in Antidepressant Research
AMT is used as an antidepressant, and its interaction with other substances can provide valuable insights into the treatment of mental illnesses or mood problems .
5. Study of Aggregation of Biologically Active Ingredients The aggregation of biologically active ingredients can enhance the bioavailability of hydrophobic drugs . AMT, being a biologically active ingredient itself, can be used in such studies.
6. Enhancement of Industrial and Pharmaceutical Applications The changes in the physicochemical properties of AMT upon adding a gemini surfactant are likely to enhance the industrial and pharmaceutical applications of gemini surfactants .
作用機序
Target of Action
Amitriptyline-d6 Hydrochloride primarily targets the serotonin reuptake transporter (SERT) and the norepinephrine reuptake transporter (NET) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby influencing neuronal communication .
Mode of Action
Amitriptyline-d6 Hydrochloride acts by inhibiting the reuptake of neurotransmitters, specifically serotonin and norepinephrine, at the presynaptic neuronal membrane . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their ability to transmit signals to the postsynaptic neuron .
Biochemical Pathways
Amitriptyline-d6 Hydrochloride affects the biochemical pathways involving serotonin and norepinephrine. By blocking the reuptake of these neurotransmitters, it influences the signaling pathways they are involved in . The drug is metabolized mainly via the CYP2C19 and CYP2D6 pathways . Metabolism by CYP2C19 results in active metabolites, including nortriptyline, another tricyclic antidepressant. Metabolism catalyzed by CYP2D6 results in the formation of the less active 10-hydroxy metabolite .
Pharmacokinetics
Amitriptyline-d6 Hydrochloride is absorbed from the gastrointestinal tract with highly varying peak plasma concentrations, occurring between 2 and 12 hours after administration . The bioavailability of the active drug is between 30% and 60%, due to extensive first-pass metabolism of the drug in the liver by the CYP2D6 enzyme . The elimination half-life varies from 10 to 50 hours, with an average of 15 hours . Within 24 hours, approximately 25–50% of a dose of amitriptyline is excreted in the urine as inactive metabolites .
Result of Action
The increased concentration of serotonin and norepinephrine in the synaptic cleft enhances the transmission of signals to the postsynaptic neuron. This results in the alleviation of symptoms in conditions such as major depressive disorder, neuropathic pain, and migraine prophylaxis .
Action Environment
The action, efficacy, and stability of Amitriptyline-d6 Hydrochloride can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the individual’s genetic makeup, specifically the presence of certain variants of the CYP2C19 and CYP2D6 genes . Additionally, factors such as diet, concurrent medications, and overall health status can also influence the drug’s action .
Safety and Hazards
Amitriptyline-d6 Hydrochloride is classified as having acute toxicity, eye damage/irritation, reproductive toxicity, and is hazardous to the aquatic environment . It’s toxic if swallowed and suspected of damaging fertility or the unborn child . It’s very toxic to aquatic life with long-lasting effects .
将来の方向性
Amitriptyline and its derivatives continue to be subjects of research, particularly in the treatment of conditions like fibromyalgia . Greater understanding of the role of the mechanisms of action of amitriptyline could provide further clues to the pathophysiology of fibromyalgia and to a preferable pharmacological profile for future drug development .
特性
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYRPLNVJVHZGT-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amitriptyline-d6 Hydrochloride | |
CAS RN |
203645-63-0 |
Source


|
| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine-d6 Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


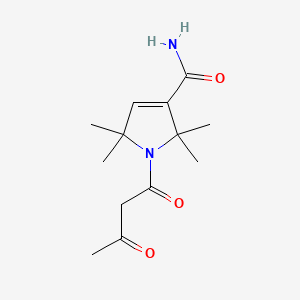

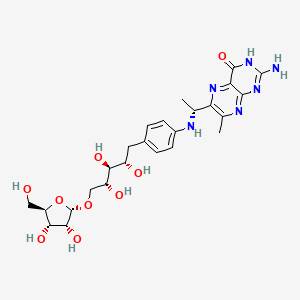
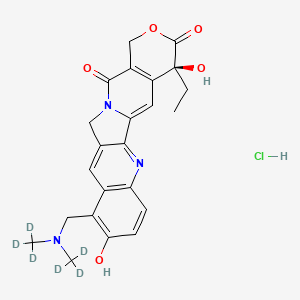

![Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate](/img/structure/B586567.png)
![2-Methyl-3-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B586568.png)
